molecular formula C11H15BrN2O B12220625 [1-(3-Bromopyridin-2-yl)piperidin-3-yl]methanol

[1-(3-Bromopyridin-2-yl)piperidin-3-yl]methanol

Cat. No.: B12220625
M. Wt: 271.15 g/mol
InChI Key: RAGXWTFSQOIKDO-UHFFFAOYSA-N
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Description

[1-(3-Bromopyridin-2-yl)piperidin-3-yl]methanol: is a chemical compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Bromopyridin-2-yl)piperidin-3-yl]methanol typically involves the reaction of 3-bromopyridine with piperidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(3-Bromopyridin-2-yl)piperidin-3-yl]methanol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromopyridine moiety can undergo reduction reactions to form dehalogenated products using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like sodium hydride or potassium carbonate, and solvents like DMF or DMSO.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Dehalogenated products.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(3-Bromopyridin-2-yl)piperidin-3-yl]methanol serves as a versatile intermediate for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a building block in combinatorial chemistry.

Biology: This compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design of new drugs targeting specific biological pathways.

Industry: In the material science industry, this compound can be used in the synthesis of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(3-Bromopyridin-2-yl)piperidin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • [1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol
  • [1-(5-Bromopyridin-3-ylsulfonyl)piperidin-2-yl]methanol
  • [1-(2-Bromopyridin-3-yl)piperidin-3-yl]methanol

Uniqueness: Compared to similar compounds, [1-(3-Bromopyridin-2-yl)piperidin-3-yl]methanol may exhibit unique reactivity and binding properties due to the position of the bromine atom on the pyridine ring. This positional difference can influence the compound’s electronic properties and steric interactions, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

[1-(3-bromopyridin-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C11H15BrN2O/c12-10-4-1-5-13-11(10)14-6-2-3-9(7-14)8-15/h1,4-5,9,15H,2-3,6-8H2

InChI Key

RAGXWTFSQOIKDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)Br)CO

Origin of Product

United States

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